

Diethyl Oxalate: A Versatile C2 Synthon for Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl oxanilate*

Cat. No.: B073156

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl oxalate stands as a cornerstone reagent in organic chemistry, prized for its versatility in constructing a wide array of molecular architectures.^[1] As the diethyl ester of oxalic acid, its simple, symmetrical structure belies its power as a synthetic building block.^[2] The molecule's reactivity is dominated by two adjacent, highly electrophilic carbonyl carbons and, critically, a lack of α -hydrogens. This unique combination prevents self-condensation reactions and positions diethyl oxalate as an ideal C2 synthon for a multitude of transformations, including carbon-carbon bond formation and the synthesis of complex heterocyclic scaffolds.^{[2][3][4]} Its applications are extensive, serving as a key intermediate in the production of active pharmaceutical ingredients (APIs), dyes, and other fine chemicals.^{[5][6][7]} This guide provides an in-depth exploration of diethyl oxalate's core applications, detailing the mechanistic rationale behind its reactivity and providing field-proven protocols for its use.

Physicochemical Properties and Reactivity Profile

Diethyl oxalate is a colorless, oily liquid with a characteristically aromatic odor.^{[5][6]} It is stable under standard ambient conditions but is sensitive to moisture, hydrolyzing slowly in the presence of water.^{[5][6][8]} It is miscible with common organic solvents like ethanol and ether but is only slightly soluble in water.^[5]

Property	Value	Source(s)
Chemical Formula	$C_6H_{10}O_4$	[9]
Molar Mass	$146.142 \text{ g}\cdot\text{mol}^{-1}$	[9]
Appearance	Colorless liquid	[5][9]
Density	$1.0785 \text{ g}/\text{cm}^3$	[9]
Melting Point	$-40.6 \text{ }^{\circ}\text{C}$	[6]
Boiling Point	$185\text{--}186 \text{ }^{\circ}\text{C}$	[5][9]
Refractive Index (n^{20}/D)	1.410	[5]

The synthetic utility of diethyl oxalate stems from its bifunctional electrophilic nature.[1] Unlike many other esters, it cannot form an enolate and therefore cannot act as a nucleophile in condensation reactions.[3][4] This allows it to serve exclusively as an electrophilic acceptor, which is a significant advantage in mixed or "crossed" condensation reactions where it promotes the formation of a single primary product, leading to higher yields and simpler purifications.[2][3][10][11] While more potent acylating agents like oxalyl chloride exist, diethyl oxalate's milder reactivity makes it more suitable for base-mediated condensation reactions where the high reactivity of an acid chloride would be problematic.[1]

Core Applications in Carbon-Carbon Bond Formation

The ability to precisely form new carbon-carbon bonds is central to organic synthesis. Diethyl oxalate provides a reliable and efficient C2 unit for this purpose, most notably in Claisen condensations and Grignard reactions.

Claisen Condensation

The Claisen condensation is a fundamental reaction for synthesizing β -keto esters.[3] Diethyl oxalate is a particularly effective substrate in mixed Claisen condensations because its lack of α -hydrogens prevents self-condensation, ensuring it acts solely as the electrophilic acceptor.[3][10][11] This reaction enables the synthesis of valuable α,γ -diketoesters, which are versatile intermediates for various compounds, including APIs like azathioprine and sulfamethoxazole.[3]

Reaction Mechanism: The reaction proceeds via a well-established multi-step mechanism.^[3] First, a strong base (e.g., sodium ethoxide) abstracts an acidic α -proton from an enolizable ester or ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate to form a tetrahedral intermediate.^[3] This intermediate subsequently collapses, eliminating an ethoxide leaving group to yield the β -keto ester product.^[3] The final deprotonation of the product by the alkoxide base is a highly favorable step that drives the reaction to completion.^[3]

[Click to download full resolution via product page](#)

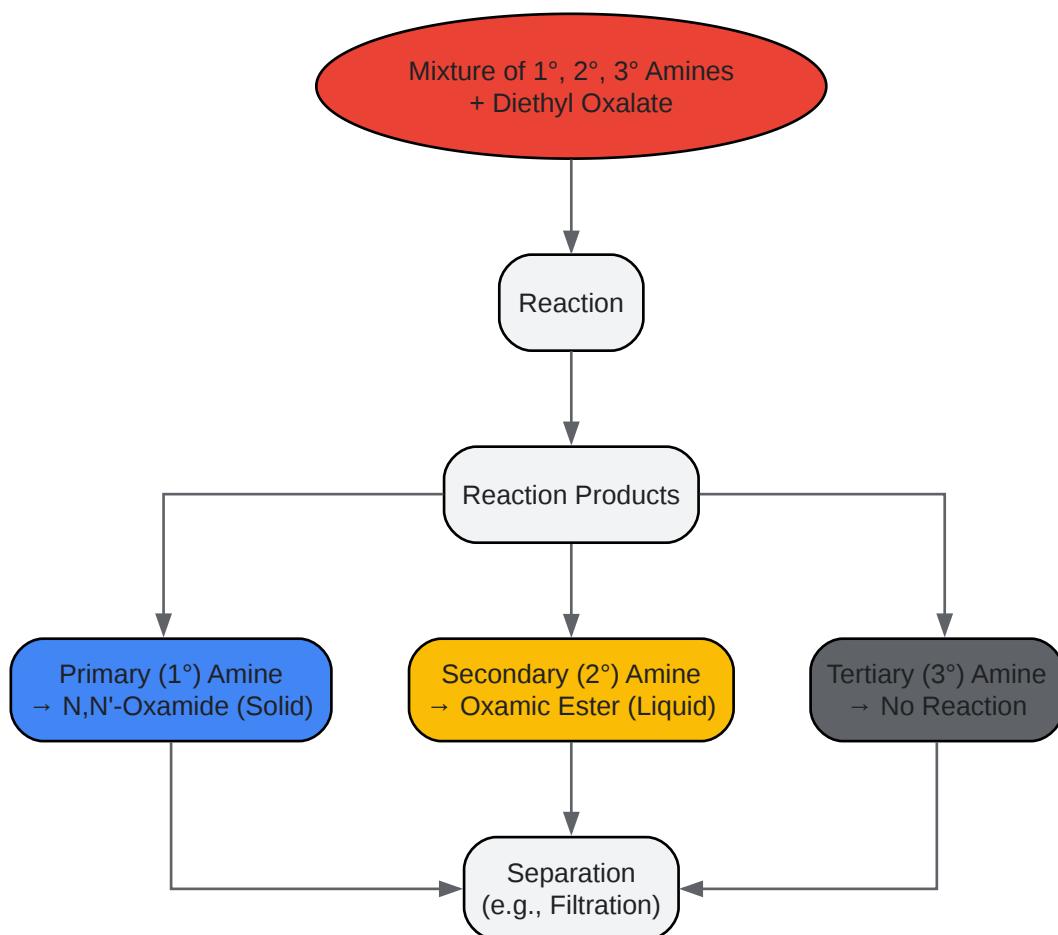
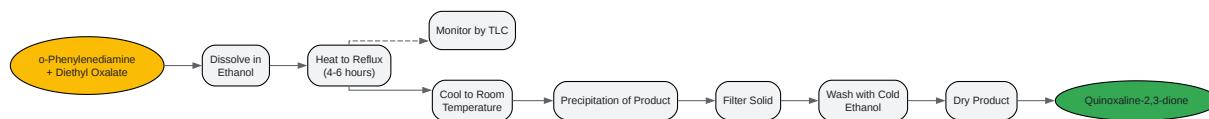
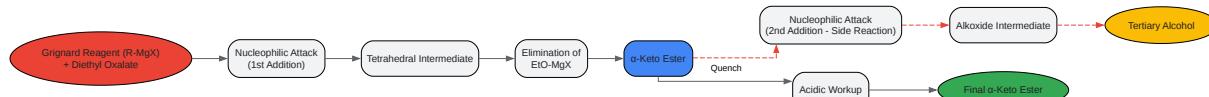
General mechanism of the Claisen condensation with diethyl oxalate.

Experimental Protocol: Synthesis of Diethyl 2-cyano-3-oxosuccinate

This protocol is adapted from a general procedure for the Claisen condensation between diethyl oxalate and an active methylene compound.^[12]

- **Base Preparation:** In a three-necked, 500 mL round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a calcium chloride drying tube), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (5.0 g, 217 mmol) in absolute ethanol (125 mL).
- **Reagent Addition:** Once the sodium has completely dissolved and the solution has cooled, add diethyl ether (125 mL).
- **Addition of Diethyl Oxalate:** To the stirred sodium ethoxide solution, add diethyl oxalate (50 mL, 368 mmol) from the dropping funnel.
- **Addition of Active Methylene Compound:** Following the diethyl oxalate, add ethyl cyanoacetate (32.8 mL, 307 mmol) to the mixture. Stir the resulting mixture at room temperature for 30 minutes.

- Quenching and Acidification: Dilute the reaction mixture with water (20 mL). Carefully acidify the mixture by adding 6M HCl (approx. 95 mL) until the pH is between 2 and 3. Causality: The acidic workup neutralizes the enolate to yield the final product and quenches any remaining base.
- Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure diethyl 2-cyano-3-oxosuccinate.




Grignard Reaction for α -Keto Ester Synthesis

α -Keto esters are highly valuable synthetic intermediates, serving as precursors for α -amino acids and various heterocyclic compounds.[\[13\]](#) A direct and versatile method for their synthesis is the reaction of a Grignard reagent (organomagnesium halide) with diethyl oxalate.[\[13\]](#)

Reaction Mechanism: The reaction follows a nucleophilic acyl substitution pathway. The nucleophilic carbon of the Grignard reagent attacks an electrophilic carbonyl carbon of diethyl oxalate.[\[13\]](#) The resulting tetrahedral intermediate collapses, expelling an ethoxide-magnesium halide species to form the α -keto ester. A critical consideration is the potential for a second nucleophilic attack by another molecule of the Grignard reagent on the newly formed ketone, which leads to a tertiary alcohol side product.[\[13\]](#)

Controlling the Reaction: To favor the formation of the desired α -keto ester and minimize the double addition side reaction, specific experimental choices are crucial:

- **Excess Diethyl Oxalate:** Using an excess of diethyl oxalate ensures the Grignard reagent is consumed in the first addition step, reducing its availability for the second attack.[\[13\]](#)
- **Low Temperature:** Conducting the reaction at low temperatures (e.g., -78 °C) helps to control the reactivity of the Grignard reagent and favors the formation of the initial tetrahedral intermediate over the second addition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Diethyl oxalate | 95-92-1 [chemicalbook.com]
- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 7. royal-chem.com [royal-chem.com]
- 8. DIETHYL OXALATE [www2.atmos.umd.edu]
- 9. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Diethyl Oxalate: A Versatile C2 Synthon for Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073156#diethyl-oxalate-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com